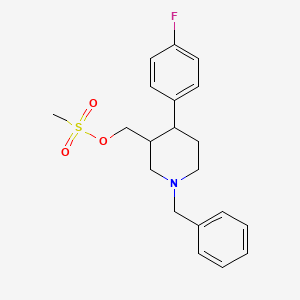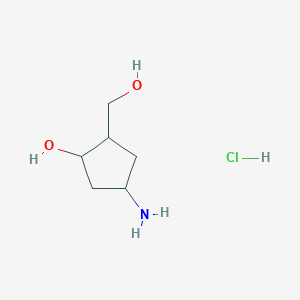
4-amino-2-(hydroxymethyl)cyclopentan-1-ol;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-amino-2-(hydroxymethyl)cyclopentan-1-ol;hydrochloride is a chemical compound with the molecular formula C6H14ClNO2 and a molecular weight of 167.63 g/mol . It is known for its unique structure, which includes an amino group, a hydroxymethyl group, and a cyclopentanol ring. This compound is often used in various scientific research applications due to its versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-2-(hydroxymethyl)cyclopentan-1-ol;hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with cyclopentanone as the starting material.
Reduction: Cyclopentanone is reduced to cyclopentanol using a reducing agent such as sodium borohydride (NaBH4).
Amination: The hydroxyl group of cyclopentanol is then converted to an amino group through a series of reactions involving reagents like ammonia (NH3) or amines.
Hydroxymethylation: The amino group is further modified to introduce a hydroxymethyl group, often using formaldehyde (CH2O) under basic conditions.
Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid (HCl) to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity. Catalysts and automated systems are often employed to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
4-amino-2-(hydroxymethyl)cyclopentan-1-ol;hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The amino group can be reduced to an alkyl group using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The amino group can undergo nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides (R-X) in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: 4-carboxy-2-(hydroxymethyl)cyclopentan-1-ol.
Reduction: 4-alkyl-2-(hydroxymethyl)cyclopentan-1-ol.
Substitution: 4-alkylamino-2-(hydroxymethyl)cyclopentan-1-ol.
Scientific Research Applications
4-amino-2-(hydroxymethyl)cyclopentan-1-ol;hydrochloride is widely used in scientific research due to its diverse applications:
Chemistry: It serves as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Medicine: It has potential therapeutic applications, including as an intermediate in drug development.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-amino-2-(hydroxymethyl)cyclopentan-1-ol;hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with proteins and enzymes, affecting their activity. The hydroxymethyl group can participate in various biochemical pathways, influencing cellular processes. The cyclopentanol ring provides structural stability and enhances the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Similar Compounds
4-amino-2-(hydroxymethyl)cyclopentan-1-ol: The parent compound without the hydrochloride salt.
4-amino-2-(hydroxymethyl)cyclopentanol: A similar compound with a different stereochemistry.
Cyclopentanemethanol, 4-amino-2-hydroxy-: Another related compound with slight structural variations.
Uniqueness
4-amino-2-(hydroxymethyl)cyclopentan-1-ol;hydrochloride is unique due to its specific combination of functional groups and its hydrochloride salt form. This combination enhances its solubility, stability, and reactivity, making it a valuable compound in various scientific and industrial applications .
Properties
Molecular Formula |
C6H14ClNO2 |
|---|---|
Molecular Weight |
167.63 g/mol |
IUPAC Name |
4-amino-2-(hydroxymethyl)cyclopentan-1-ol;hydrochloride |
InChI |
InChI=1S/C6H13NO2.ClH/c7-5-1-4(3-8)6(9)2-5;/h4-6,8-9H,1-3,7H2;1H |
InChI Key |
ZIYICTWRBPHOSE-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC(C1CO)O)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-[[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxolan-2-yl]-5-fluoro-1,3-diazinane-2,4-dione](/img/structure/B12286527.png)

![Disodium;2',4',5',7'-tetrabromo-5-(2,5-dioxopyrrol-1-yl)-3-oxospiro[2-benzofuran-1,9'-xanthene]-3',6'-diolate](/img/structure/B12286533.png)
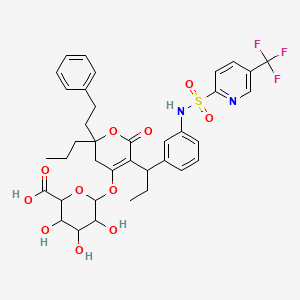

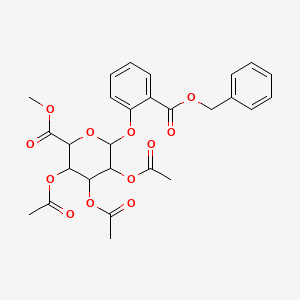
![1-[(2R,3R,4R,5R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-[[tert-butyl(dimethyl)silyl]oxymethyl]oxolan-2-yl]-5-ethynylimidazole-4-carbonitrile](/img/structure/B12286564.png)
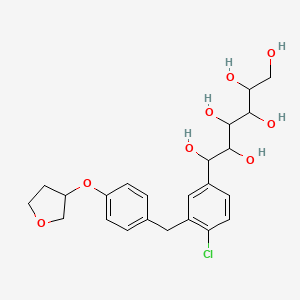

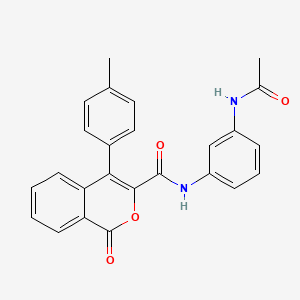

![(8-Bromoimidazo[1,2-a]pyridin-6-yl)methanol](/img/structure/B12286607.png)
